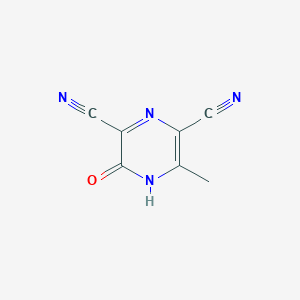
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazine ring with methyl, oxo, and dicarbonitrile substituents, making it a versatile scaffold for chemical synthesis and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopropanediamide with 2,3-butanedione, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and dicarbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of organic materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure with an ethyl ester group.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: Contains hydroxyl and carboxamide groups.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Includes a bromine substituent.
Uniqueness
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to its dicarbonitrile groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Propriétés
Numéro CAS |
89779-35-1 |
|---|---|
Formule moléculaire |
C7H4N4O |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
2-methyl-6-oxo-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)11-6(3-9)7(12)10-4/h1H3,(H,10,12) |
Clé InChI |
VQPKDSGECAAIEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=O)N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
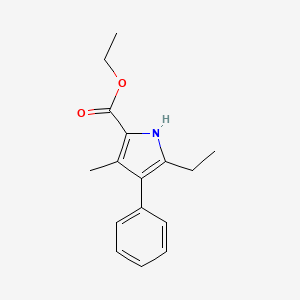

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
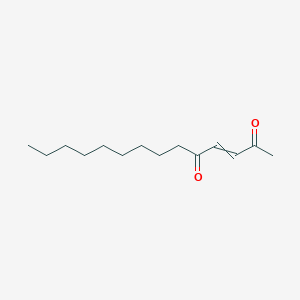
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)


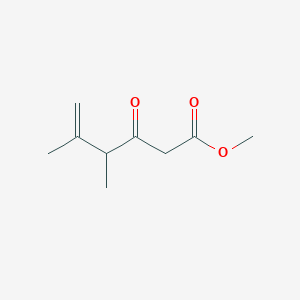
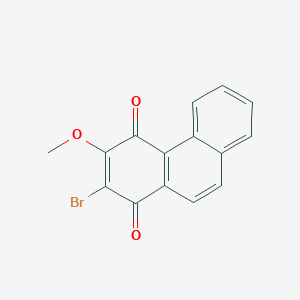
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

